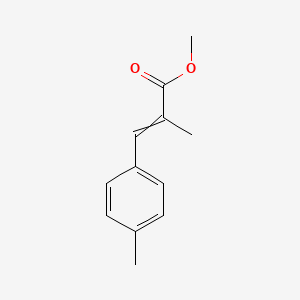![molecular formula C12H20 B14262569 Spiro[4.6]undecane, 6-methylene- CAS No. 137958-34-0](/img/structure/B14262569.png)
Spiro[4.6]undecane, 6-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[4.6]undecane, 6-methylene- is a spiro compound characterized by a unique structure where two rings share a single common atom. This compound is part of a broader class of spiro compounds, which are known for their intriguing conformational and configurational properties . The spiro structure imparts unique stereochemical properties, making these compounds of significant interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro compounds, including Spiro[4.6]undecane, 6-methylene-, often involves the formation of a spirocyclic core through cyclization reactions. One common method is the Diels-Alder reaction, which involves the reaction of a diene with a dienophile to form a spirocyclic structure . Another approach is the use of radical chemistry, where free radicals are employed to induce cyclization and form the spiro compound .
Industrial Production Methods
Industrial production of spiro compounds typically involves scalable synthetic routes that can be optimized for yield and purity. The use of continuous flow synthesis and automation has been explored to enhance the efficiency of spiro compound production .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[4.6]undecane, 6-methylene- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Applications De Recherche Scientifique
Spiro[4.6]undecane, 6-methylene- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of materials with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of Spiro[4.6]undecane, 6-methylene- involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Spiro[4.6]undecane, 6-methylene- include:
Spiro[5.5]undecane: Another spiro compound with a different ring size.
Spiro[4.5]decane: A smaller spiro compound with a similar structural motif.
Uniqueness
Spiro[4.6]undecane, 6-methylene- is unique due to its specific ring size and the presence of a methylene group, which can influence its chemical reactivity and biological activity . This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
137958-34-0 |
|---|---|
Formule moléculaire |
C12H20 |
Poids moléculaire |
164.29 g/mol |
Nom IUPAC |
11-methylidenespiro[4.6]undecane |
InChI |
InChI=1S/C12H20/c1-11-7-3-2-4-8-12(11)9-5-6-10-12/h1-10H2 |
Clé InChI |
SZQSEOZXJBYYCX-UHFFFAOYSA-N |
SMILES canonique |
C=C1CCCCCC12CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14262489.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)
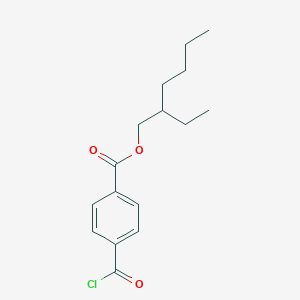
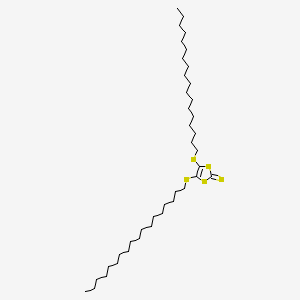
![N,N-Dimethyl[1,1'-biphenyl]-2-amine N-oxide](/img/structure/B14262510.png)
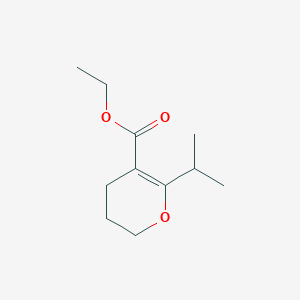
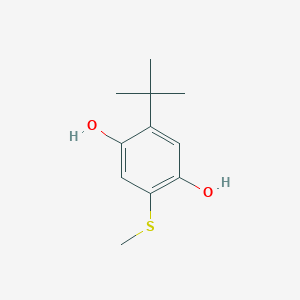
![(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone]](/img/structure/B14262523.png)
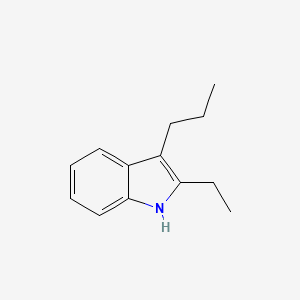

phosphanium nitrate](/img/structure/B14262546.png)
